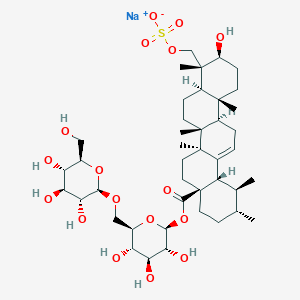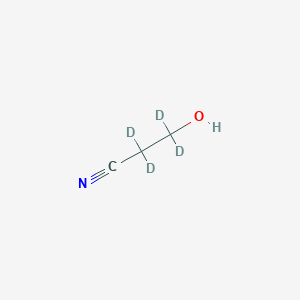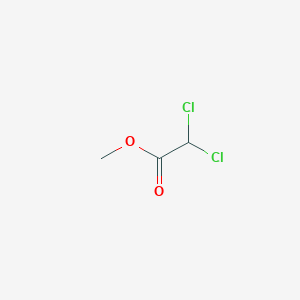![molecular formula C13H10F3NOS2 B051782 3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile CAS No. 116492-97-8](/img/structure/B51782.png)
3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile
説明
Synthesis Analysis
The synthesis of similar compounds involves the dithiocarboxylation of derivatives of acetic acid, leading to the formation of bis(alkylthio) acrylonitriles and their derivatives. The crystal structure of related ethyl bis(methylthio) acrylates has been determined by X-ray analysis, suggesting a method for the synthesis and structural elucidation of 3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile (Dölling et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds related to 3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile has been analyzed using X-ray crystallography, revealing detailed insights into their molecular conformation and bond lengths, which are critical for understanding their chemical behavior and reactivity (Aydin et al., 2002).
Chemical Reactions and Properties
The compound and its analogs undergo various chemical reactions, including cyclocondensation and cycloadditions, leading to the formation of novel structures with potential biological activities. These reactions are indicative of the compound's reactivity and its application in synthesizing biologically active molecules (Bhale et al., 2018).
Physical Properties Analysis
The physical properties of compounds structurally related to 3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile, such as solubility, thermal stability, and mechanical properties, have been characterized. These studies are essential for understanding the compound's behavior in different environments and its suitability for various applications (Wang et al., 2006).
Chemical Properties Analysis
The chemical properties, including the reactivity towards different nucleophiles and the formation of various derivatives through reactions such as cycloadditions and cyclocondensations, demonstrate the compound's versatility. These chemical transformations are crucial for exploring the compound's potential applications in synthesizing novel organic molecules with desired functionalities (Elgemeie et al., 1994).
科学的研究の応用
-
Application in Lithium-Sulfur Batteries
- Summary of the Application : A compound similar to the one you mentioned, 3,5-bis(trifluoromethyl)benzyl (BTFMB-TzDa), has been used to modify a triazine-based covalent organic framework. This modified framework has been applied in lithium-sulfur (Li–S) batteries .
- Methods of Application : The high electronegativity and large steric hindrance of the BTFMB-TzDa modified separator successfully suppressed the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li–S batteries .
- Results or Outcomes : Cells with the BTFMB-TzDa modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C. Furthermore, the capacity still remained at 501 mA h g −1 after 500 cycles .
-
Application in Organic Transformations
- Summary of the Application : The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts and is extensively used in promoting organic transformations .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of (thio)urea-based catalysts .
- Results or Outcomes : The outcomes of these transformations are not specified in the source .
- Application in Chemical Synthesis
- Summary of the Application : A compound similar to the one you mentioned, 3,5-Bis(trifluoromethyl)benzoyl chloride, is used in chemical synthesis .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of this compound in various chemical reactions .
- Results or Outcomes : The outcomes of these reactions are not specified in the source .
Safety And Hazards
As with all chemicals, safety and hazards need to be considered. However, without specific information on “3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile”, it’s difficult to provide accurate safety and hazard information.
将来の方向性
The future directions of research involving trifluoromethyl groups, thiourea derivatives, and covalent organic frameworks are promising. The trifluoromethyl group is becoming increasingly important in various fields, and the use of (thio)urea derivatives as organocatalysts in organic chemistry is rapidly increasing2. Furthermore, covalent organic frameworks have shown great potential in improving the performance of Li–S batteries3.
特性
IUPAC Name |
3,3-bis(methylsulfanyl)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NOS2/c1-19-12(20-2)10(7-17)11(18)8-4-3-5-9(6-8)13(14,15)16/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHHDJOLSFGHQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C(=O)C1=CC(=CC=C1)C(F)(F)F)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371097 | |
| Record name | 3,3-Bis(methylsulfanyl)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile | |
CAS RN |
116492-97-8 | |
| Record name | 3,3-Bis(methylsulfanyl)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116492-97-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















